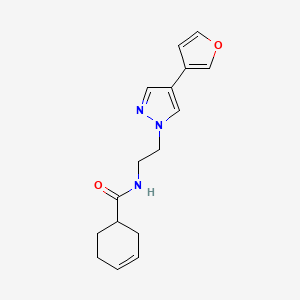
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, biological activity, and potential therapeutic applications based on available research findings.
Structural Characteristics
The compound features a unique combination of functional groups:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Pyrazole moiety : A five-membered ring containing two adjacent nitrogen atoms.
- Cyclohexene structure : A six-membered carbon ring with a double bond.
This structural complexity may enhance its interaction with various biological targets, contributing to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the pyrazole derivative.
- Introduction of the furan group.
- Cyclization to create the cyclohexene structure.
Optimization of reaction conditions is crucial to achieve high yields and purity of the final product.
Pharmacological Properties
Research indicates that compounds with furan and pyrazole rings often exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds possess antibacterial and antifungal properties.
- Anticancer Potential : The ability to inhibit cancer cell proliferation has been noted in related pyrazole derivatives.
- Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory activities, which may be attributed to their ability to modulate cytokine production.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Interaction with specific enzymes can lead to the modulation of metabolic pathways.
- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into their potential therapeutic applications:
Propiedades
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(13-4-2-1-3-5-13)17-7-8-19-11-15(10-18-19)14-6-9-21-12-14/h1-2,6,9-13H,3-5,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHHNEOXFBZPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













